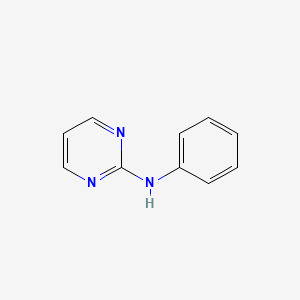![molecular formula C14H18BrNO4 B1279614 3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid CAS No. 82278-95-3](/img/structure/B1279614.png)
3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a chemical entity that can be associated with a class of organic compounds known as propanoic acids. These acids are characterized by a three-carbon aliphatic straight-chain with a carboxylic acid group at one end. The compound is further modified with a bromophenyl group and a carbonylamino moiety, which suggests potential for activity in various chemical reactions and possibly biological applications.
Synthesis Analysis
The synthesis of related propanoic acid derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-(diphenylphosphino)propanoic acid involves copper-catalyzed C-N coupling reactions, which could be analogous to potential methods for synthesizing the compound . Another related synthesis involves the C-alkylation of methyl 2-[4-(methylthio)phenyl]acetate followed by hydrolysis and oxidation to yield a propanoic acid derivative . These methods indicate that the synthesis of the compound of interest might involve halogenated intermediates and subsequent coupling reactions.
Molecular Structure Analysis
The molecular structure of propanoic acid derivatives is crucial in determining their reactivity and physical properties. For example, the presence of a bromophenyl group in the compound suggests potential reactivity in electrophilic aromatic substitution reactions or in coupling reactions as seen in the synthesis of 3-aryl-2-bromopropanoic acids . The carbonylamino group could also influence the molecular conformation and the overall polarity of the molecule.
Chemical Reactions Analysis
Propanoic acid derivatives can participate in various chemical reactions. The presence of a bromophenyl group in the compound suggests that it could be used in further functionalization reactions, such as the N-arylation of imidazoles and pyrazoles . Additionally, the compound could potentially undergo reactions typical of carboxylic acids, such as esterification or amidation, depending on the reaction conditions and the presence of suitable reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of propanoic acid derivatives can be influenced by their functional groups. For instance, the presence of a bromophenyl group could increase the compound's molecular weight and potentially its boiling point. The compound's solubility in organic solvents might be high due to the presence of the carbonylamino group. The enantioseparation of isomeric propanoic acids indicates that chiral centers in such compounds can significantly affect their physical properties, such as solubility and melting points .
Applications De Recherche Scientifique
Synthesis of 1,2,3-Triazole Derivatives : One study describes the synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates using 3-aryl-2-bromopropanoic acids esters, which are products of the Meerwein arylation. This synthesis is significant for producing 1,2,3-triazole derivatives, which have broad applications in pharmaceuticals and agrochemicals (Pokhodylo, Savka, & Obushak, 2017).
Regiospecific Syntheses and Structural Analysis : Another study focuses on the regiospecific syntheses of certain propanoic acid derivatives and emphasizes the importance of spectroscopic techniques and single-crystal X-ray analysis for unambiguous structure determination. This is crucial for understanding the molecular structures of compounds with potential pharmaceutical applications (Kumarasinghe, Hruby, & Nichol, 2009).
Preparation of Racemic 2-Amino-3-(heteroaryl)propanoic Acids : The improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids, which are important in medicinal chemistry, has been reported. These acids are synthesized through reduction and N-formylation processes, highlighting advancements in synthetic methodologies (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids : A study details the synthesis of diastereomeric β-hydroxy-β-arylpropanoic acids, structurally similar to nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The research evaluates their anti-inflammatory activity and molecular docking experiments to identify potential COX-2 inhibitors (Dilber, Dobrić, Juranić, Marković, Vladimirov, & Juranić, 2008).
Synthesis of N-Substituted 1,3-Oxazinan-2-ones : Another relevant application is the efficient synthesis of N-substituted 1,3-oxazinan-2-ones, which involves a three-component, one-pot reaction. This study demonstrates the versatility of certain propanoic acid derivatives in synthesizing cyclic compounds with potential biomedical uses (Trifunović, Dimitrijević, Vasić, Radulović, Vukicevic, Heinemann, & Vukićević, 2010).
Propriétés
IUPAC Name |
3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUDYESOPLBQIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid | |
CAS RN |
82278-95-3 |
Source


|
| Record name | 3-(3-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

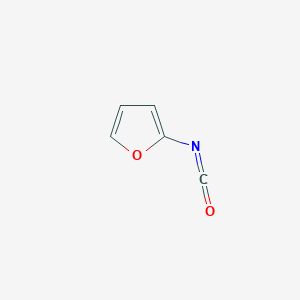
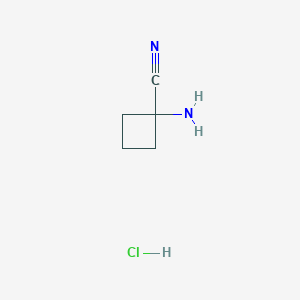
![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)
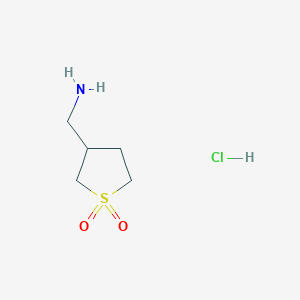
![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)
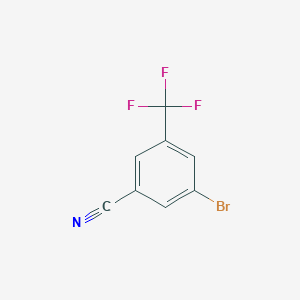

![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)
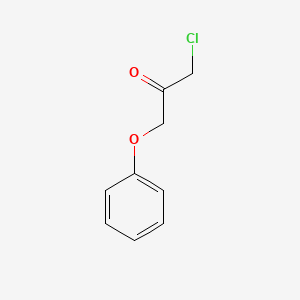
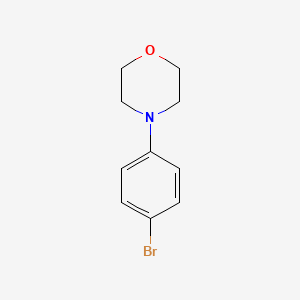
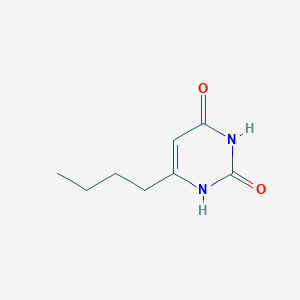
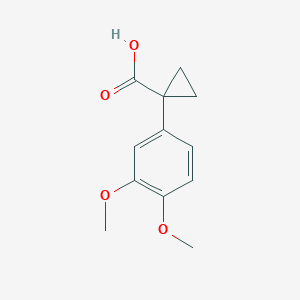
![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)
